(2-Methoxythiophen-3-yl)(phenyl)methanol
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Overview
Description
(2-Methoxythiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C12H12O2S. It is a member of the aryl alcohols and ethers family, characterized by the presence of a methoxy group attached to a thiophene ring, which is further connected to a phenyl group via a methanol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxythiophen-3-yl)(phenyl)methanol typically involves the reaction of 2-methoxythiophene with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxythiophen-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, alcohols, ethers, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Methoxythiophen-3-yl)(phenyl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of thiophene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxythiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy group and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxythiophen-3-yl)methanol
- (2-Methoxythiophen-3-yl)(methyl)methanol
- (2-Methoxythiophen-3-yl)(ethyl)methanol
Uniqueness
(2-Methoxythiophen-3-yl)(phenyl)methanol is unique due to the presence of both a methoxy group and a phenyl group attached to the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H12O2S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(2-methoxythiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H12O2S/c1-14-12-10(7-8-15-12)11(13)9-5-3-2-4-6-9/h2-8,11,13H,1H3 |
InChI Key |
BXDTXUKTVMKXRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CS1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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